molecular formula C19H16N2O2S B12766496 3-(2-Methylbenzoyl)-5-((2-methylphenyl)methylene)-2-thioxo-4-imidazolidinone CAS No. 112806-21-0

3-(2-Methylbenzoyl)-5-((2-methylphenyl)methylene)-2-thioxo-4-imidazolidinone

Cat. No.: B12766496
CAS No.: 112806-21-0
M. Wt: 336.4 g/mol
InChI Key: GGZCBVMMZNPJMD-WJDWOHSUSA-N
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Description

3-CHLORO-2-METHYLPHENYL METHYL SULFIDE , is a chemical compound with the molecular formula C8H9ClS . It consists of a thioxo-imidazolidinone core with substituted aromatic rings. Let’s break down its structure:

  • The imidazolidinone ring contains a thioxo (sulfur double-bonded to oxygen) group.
  • The 2-methylbenzoyl group (also called 2-methylphenylcarbonyl ) is attached to one side of the imidazolidinone ring.
  • The other side of the ring features a 2-methylphenylmethylene group (a methylene group connected to a methyl-substituted phenyl ring).

Preparation Methods

Synthetic Routes:

The synthesis of 3-(2-Methylbenzoyl)-5-((2-methylphenyl)methylene)-2-thioxo-4-imidazolidinone involves several steps. One common synthetic route includes the following:

  • Condensation Reaction

    • Start with 2-methylbenzoyl chloride and 2-methylphenylmethylamine (or its derivatives).
    • React them to form the imidazolidinone ring.
    • Introduce the thioxo group by reacting with an appropriate sulfur source.
  • Purification and Isolation

    • Purify the product through recrystallization or column chromatography.

Industrial Production:

Industrial-scale production methods may vary, but they typically follow similar principles.

Chemical Reactions Analysis

3-(2-Methylbenzoyl)-5-((2-methylphenyl)methylene)-2-thioxo-4-imidazolidinone can undergo various reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction of the carbonyl group or the thioxo group.

    Substitution: Substitution reactions at the aromatic rings.

    Common Reagents: Reagents like , , and are often used.

    Major Products: These reactions yield derivatives with modified functional groups.

Scientific Research Applications

Researchers explore this compound’s applications in:

    Medicine: Investigating its potential as an antimicrobial or antitumor agent.

    Chemistry: Studying its reactivity and designing related compounds.

    Industry: Considering its use in organic synthesis.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While 3-(2-Methylbenzoyl)-5-((2-methylphenyl)methylene)-2-thioxo-4-imidazolidinone is unique due to its specific substitution pattern, similar compounds include:

    2-Methylbenzoyl derivatives: Explore related compounds with varying substituents.

    Thioxo-imidazolidinones: Investigate other members of this class.

Properties

CAS No.

112806-21-0

Molecular Formula

C19H16N2O2S

Molecular Weight

336.4 g/mol

IUPAC Name

(5Z)-3-(2-methylbenzoyl)-5-[(2-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H16N2O2S/c1-12-7-3-5-9-14(12)11-16-18(23)21(19(24)20-16)17(22)15-10-6-4-8-13(15)2/h3-11H,1-2H3,(H,20,24)/b16-11-

InChI Key

GGZCBVMMZNPJMD-WJDWOHSUSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)N2)C(=O)C3=CC=CC=C3C

Canonical SMILES

CC1=CC=CC=C1C=C2C(=O)N(C(=S)N2)C(=O)C3=CC=CC=C3C

Origin of Product

United States

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